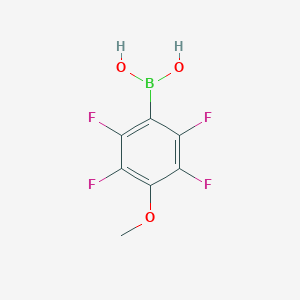

Acide (2,3,5,6-tétrafluoro-4-méthoxyphényl)boronique

Vue d'ensemble

Description

(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a boron atom covalently bonded to an aromatic ring that is substituted with fluorine atoms and a methoxy group. While the specific compound is not directly discussed in the provided papers, boronic acids in general are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst .

Synthesis Analysis

The synthesis of boronic acids often involves the use of palladium-catalyzed cross-coupling reactions. For example, a series of substituted benzoquinones were synthesized by cross-coupling tetramethoxyphenylboronic acid with aromatic bromides or iodides, followed by oxidation . Although the synthesis of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid is not explicitly described, similar methodologies could potentially be applied, considering the structural similarities with other boronic acid derivatives.

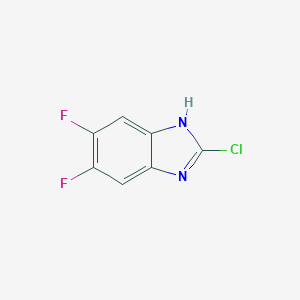

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an aromatic ring. The presence of substituents on the aromatic ring, such as fluorine atoms and methoxy groups, can influence the reactivity and stability of the boronic acid. For instance, the ortho-substituent on a phenylboronic acid was found to play a key role in catalytic activity by preventing the coordination of amines to the boron atom .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known to catalyze dehydrative condensation between carboxylic acids and amines , and they can form adducts with diols, which is useful in diol and carbohydrate recognition . Tris(pentafluorophenyl)borane, a related boron compound, has been used as a catalyst in hydrometallation, alkylation, and aldol-type reactions, indicating the potential reactivity of boronic acids with similar substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. Electron-withdrawing groups, such as fluorine, can enhance the Lewis acidity of the boron atom, which can increase the reactivity of the boronic acid in catalytic processes . The methoxy group can also affect the solubility and stability of the compound. The specific properties of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid would need to be determined experimentally, but it is likely to exhibit high reactivity and affinity for diols due to the presence of the fluorine atoms and the electron-donating methoxy group .

Applications De Recherche Scientifique

Synthèse de médicaments pharmaceutiques

Acide (2,3,5,6-tétrafluoro-4-méthoxyphényl)boronique : est un composé essentiel dans la synthèse de médicaments pharmaceutiques . Sa structure unique lui permet de participer à diverses réactions chimiques essentielles au développement de nouveaux médicaments. Il sert de bloc de construction polyvalent dans la construction de molécules complexes, agissant souvent comme intermédiaire dans la création d'ingrédients pharmaceutiques actifs (API).

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont une pierre angulaire de la chimie organique synthétique moderne, permettant la formation de liaisons carbone-carbone. La partie acide boronique du composé réagit avec des composés contenant des halogènes en présence d'un catalyseur au palladium, conduisant à la synthèse de structures biaryles qui sont présentes dans de nombreuses molécules organiques, y compris les produits pharmaceutiques et les produits agrochimiques.

Science des matériaux

En science des matériaux, l'this compound peut être utilisé pour modifier les propriétés de surface des matériaux . Les atomes de fluor contribuent à l'électronégativité élevée du composé et à sa faible polarisabilité, ce qui peut être exploité pour créer des surfaces présentant des caractéristiques chimiques et physiques spécifiques, telles que l'hydrophobicité ou des propriétés optiques uniques.

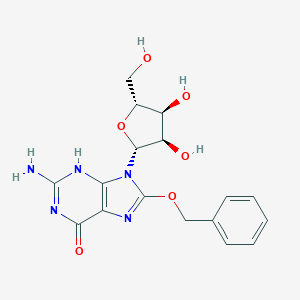

Sondes biologiques

En raison de sa capacité à former des liaisons covalentes stables avec les sucres et autres biomolécules contenant des diols, ce composé peut être utilisé comme une sonde biologique . Il peut être attaché à diverses biomolécules pour étudier les processus biologiques, suivre l'emplacement des molécules dans les cellules ou étudier les interactions entre les différents composants cellulaires.

Conception de catalyseurs

La structure du composé est bénéfique dans la conception de catalyseurs . Son groupe acide boronique peut interagir avec d'autres molécules pour former des complexes stables, qui peuvent ensuite agir comme catalyseurs dans une variété de réactions chimiques. Ceci est particulièrement utile dans les réactions qui nécessitent une grande précision et spécificité.

Chimie analytique

En chimie analytique, l'this compound peut être utilisé comme réactif pour détecter et quantifier certaines substances . La partie acide boronique peut se lier aux saccharides, ce qui la rend utile dans la détection des sucres et des glycoprotéines.

Diodes électroluminescentes organiques (OLED)

Les atomes de fluor attracteurs d'électrons font de ce composé un candidat pour une utilisation dans le développement des OLED . En l'incorporant dans la structure moléculaire d'une OLED, il peut potentiellement améliorer les propriétés de transport des électrons et l'efficacité globale du dispositif.

Synthèse de peptides

Enfin, ce composé trouve une application dans la synthèse de peptides . Il peut être utilisé pour introduire des groupes aromatiques fluorés dans les peptides, ce qui peut modifier leurs propriétés physiques, leur stabilité et leur activité biologique. Ceci est particulièrement important dans le développement de médicaments à base de peptides.

Mécanisme D'action

Target of Action

The primary target of (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic Acid, also known as 4-Methoxy-2,3,5,6-tetrafluorophenylboronic acid, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boronic acid group plays a crucial role in this process, acting as a nucleophile in the transmetalation step .

Pharmacokinetics

These features suggest that the compound may have favorable bioavailability properties for chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This makes it an indispensable compound extensively employed in the biomedical arena, assuming a pivotal position as a central intermediary within the intricate web of pharmaceutical drug synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of boronic esters, including this compound, can be affected by air and moisture . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Furthermore, the Suzuki–Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant, contributing to the success of this compound in organic synthesis .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCUUTFGJGZDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584712 | |

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871126-20-4 | |

| Record name | B-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)

![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)